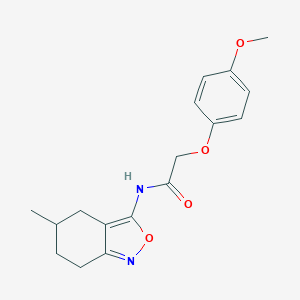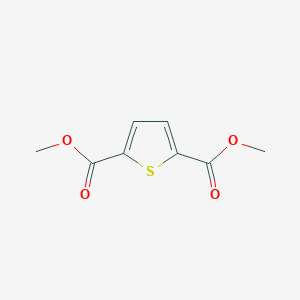![molecular formula C15H10N2O B362662 5H,11H-isoindolo[2,1-a]quinazolin-5-one CAS No. 26963-23-5](/img/structure/B362662.png)
5H,11H-isoindolo[2,1-a]quinazolin-5-one
Übersicht
Beschreibung
Isoindolo[2,1-a]quinazolin-5(11H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both isoindole and quinazoline moieties, making it a valuable scaffold for the development of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing 5H,11H-isoindolo[2,1-a]quinazolin-5-one involves the use of palladium-catalyzed dicarbonylative reactions. This method starts with commercially available 2-bromoanilines and 2-bromobenzyl amines, which, under the influence of a palladium catalyst, undergo a highly selective reaction incorporating two molecules of carbon monoxide to form the desired product . Another approach involves the Lewis-acid mediated reaction of enamides with N-aryl compounds, resulting in high yields and diastereoselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of palladium catalysts and carbon monoxide in a controlled environment can be adapted for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Isoindolo[2,1-a]quinazolin-5(11H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted 5H,11H-isoindolo[2,1-a]quinazolin-5-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Isoindolo[2,1-a]quinazolin-5(11H)-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5H,11H-isoindolo[2,1-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
Isoindolo[2,1-a]quinazolin-5(11H)-one can be compared with other similar compounds, such as:
Isoindolo[1,2-b]quinazolin-10(12H)-one: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
Isoindolo[2,1-a]quinolin-11(5H)-one: This compound contains a quinoline moiety instead of a quinazoline moiety, leading to different chemical properties and biological activities.
The uniqueness of 5H,11H-isoindolo[2,1-a]quinazolin-5-one lies in its specific ring fusion and the potential for diverse functionalization, making it a versatile scaffold for drug development and other applications.
Eigenschaften
IUPAC Name |
11H-isoindolo[2,1-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c18-15-12-7-3-4-8-13(12)17-9-10-5-1-2-6-11(10)14(17)16-15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTFEVDUFOHBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=O)C4=CC=CC=C4N31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine](/img/structure/B362585.png)

![1-{4-[(Diethylamino)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B362608.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B362609.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one](/img/structure/B362610.png)
![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B362611.png)
![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)


![4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B362649.png)
![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)
![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)
![4,11-dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B362658.png)

